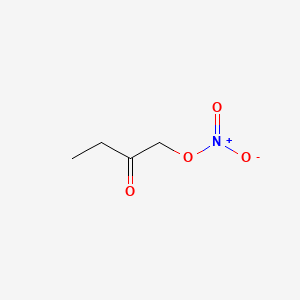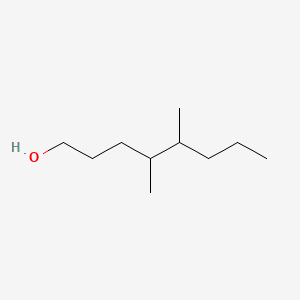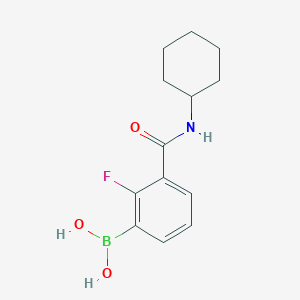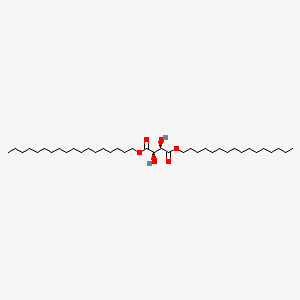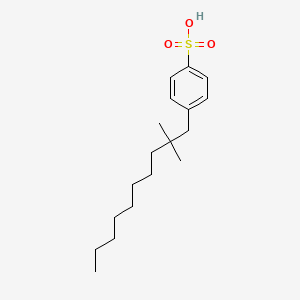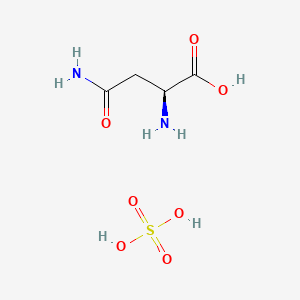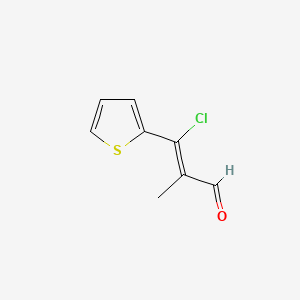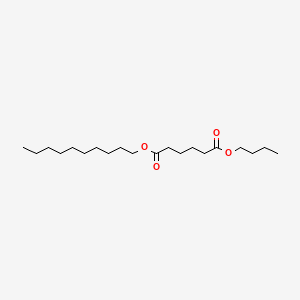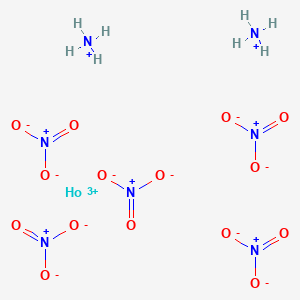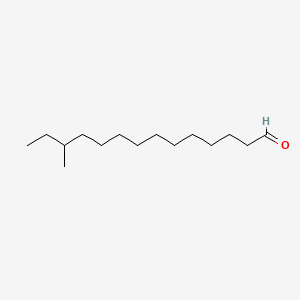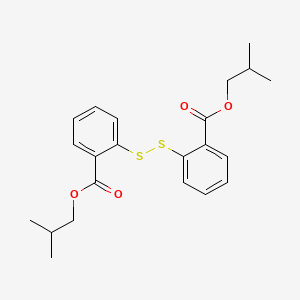![molecular formula C13H18O B12647245 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one CAS No. 83846-53-1](/img/structure/B12647245.png)
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethylspiro[55]undeca-1,8-dien-3-one is an organic compound with the molecular formula C11H14O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diene and a ketone in the presence of a catalyst to facilitate the formation of the spiro structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and control over the reaction parameters. Purification steps such as distillation or crystallization are typically used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different products.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows it to fit into specific binding sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: A similar compound without the methyl groups at positions 7 and 9.
1,5-Dioxaspiro[5.5]undeca-7,10-dien-9-one: Another spiro compound with different functional groups.
Uniqueness
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one is unique due to the presence of methyl groups at positions 7 and 9, which can influence its chemical reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties, making it distinct from other spiro compounds.
Propriétés
Numéro CAS |
83846-53-1 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
9,11-dimethylspiro[5.5]undeca-4,9-dien-3-one |
InChI |
InChI=1S/C13H18O/c1-10-3-6-13(11(2)9-10)7-4-12(14)5-8-13/h4,7,9,11H,3,5-6,8H2,1-2H3 |
Clé InChI |
CZZDWTTUPHCLPO-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(CCC12CCC(=O)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


